molecular formula C17H16FNO3S2 B2720796 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1219842-42-8

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No. B2720796
CAS RN: 1219842-42-8
M. Wt: 365.44
InChI Key: FESPJAIEVQIADE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16FNO3S2 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

The compound 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide, due to its structural complexity, is likely to be involved in reactions that are highly enantioselective. For example, the highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, produces fluorinated derivatives. This process highlights the potential for creating complex, chiral molecules with high enantioselectivity, a crucial aspect in the synthesis of biologically active compounds (Kamlar, M. et al., 2010).

Fluorination Methods

The synthesis and chemical behavior of fluorinated compounds, like the conversion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate to α-fluoro-α,β-unsaturated sulfones, reflect the broader utility of fluorine in modifying organic molecules. This reactivity can be exploited to introduce fluorine atoms or fluorine-containing groups into molecules, significantly altering their chemical properties and biological activity (McCarthy, J. et al., 1990).

Crystal Structure and Material Applications

The crystal structure analysis of fluorinated compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, provides insight into the potential application of such molecules in materials science. The presence of strong intermolecular hydrogen bonds and the theoretical calculations predicting its utility in fluoro-containing materials underscore the importance of structural studies in guiding the synthesis of novel materials (Li, Shi-Juan et al., 2015).

Asymmetric Catalysis

The iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane demonstrates the compound's role in asymmetric synthesis, producing enantiopure fluorobis(phenylsulfonyl)methylated compounds. Such methodologies are pivotal for the development of stereoselective synthesis strategies, crucial for the pharmaceutical industry (Liu, Wen-Bo et al., 2009).

Synthetic Methodologies

The exploration of fluoride-free cyanation of alkyl halides and sulfonates represents a significant advancement in synthetic organic chemistry, providing a more environmentally benign alternative to traditional cyanation methods. This method's application to various alkyl halides underscores the versatility and efficiency of modern synthetic techniques (Yabe, Osamu et al., 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c18-16-5-3-14(4-6-16)13-24(20,21)19(10-15-7-9-23-12-15)11-17-2-1-8-22-17/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESPJAIEVQIADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.